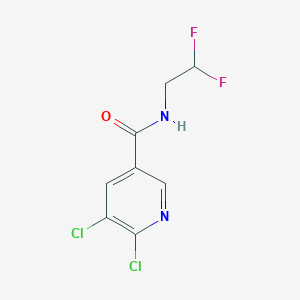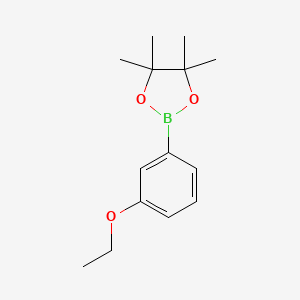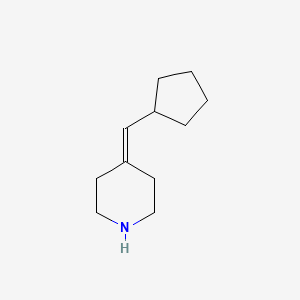
4-(Cyclopentylmethylidene)piperidine
Overview
Description
“4-(Cyclopentylmethylidene)piperidine” is a derivative of piperidine . Piperidine is a naturally occurring chemical compound from the group of alkaloids, which are chemically derived from piperidine . Alkaloids with a piperidine building block are widespread and are usually further subdivided according to their occurrence and biogenetic origin .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The construction of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Physical and Chemical Properties Analysis
Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .Scientific Research Applications
Synthesis and Structural Determination
Research on compounds structurally related to 4-(Cyclopentylmethylidene)piperidine, such as 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs, focuses on their synthesis and structural characterization. These studies provide insights into the molecular architecture and potential reactivity of such compounds, laying the groundwork for their application in medicinal chemistry and material science. Structural characterization through techniques like NMR, ESI–MS, IR spectra, and X-ray crystallography confirms the configuration of these compounds, essential for understanding their chemical properties and interactions (Lagisetty, Powell, & Awasthi, 2009).
Antimycobacterial Applications
A notable application of compounds related to this compound is in antimycobacterial activity. The stereoselective synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) highlight their potential as promising agents for tuberculosis treatment. These compounds have shown significant in vitro and in vivo activity, suggesting their utility in developing new antimycobacterial therapies (Kumar et al., 2008).
Chemical Synthesis and Drug Development
The efficient synthesis routes for 4-(substituted benzyl)piperidines and the exploration of their chemical properties underscore the versatility of these compounds in synthetic organic chemistry. These methodologies enable the development of piperidine-based molecules, which are crucial scaffolds in pharmaceuticals and agrochemicals. The ability to introduce various substituents into the piperidine ring system through palladium-catalyzed cross-coupling reactions opens avenues for the creation of novel compounds with potential therapeutic applications (Furman & Dziedzic, 2003).
Molecular Structure Studies
Investigations into the crystal and molecular structure of derivatives, such as 4-carboxypiperidinium chloride, provide valuable information about the conformational preferences and intermolecular interactions of these molecules. Understanding the structural aspects of piperidine derivatives is crucial for the design of materials and drugs, as these properties can significantly influence the compound's reactivity, stability, and biological activity (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Mechanism of Action
Target of Action
Piperidine derivatives have been studied for their potential treatment of hiv . They are known to interact with the chemokine receptor CCR5, which is essential for HIV-1 entry .
Mode of Action
For instance, piperidine derivatives have been shown to inhibit the hyphal transition in Candida albicans, hinder biofilm formation, and cause observable cell distortions .
Biochemical Pathways
Piperidine derivatives have been shown to affect several signaling pathways involved in cancer progression, including the nf-κb and pi3k/aκt pathways .
Pharmacokinetics
Piperidine derivatives are known to have bioavailability-enhancing abilities .
Result of Action
Piperidine derivatives have been shown to have a dual mode of action, inhibiting virulence factors and modulating cellular processes, leading to cell death in candida albicans .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
4-(cyclopentylmethylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXLNBKVMMAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


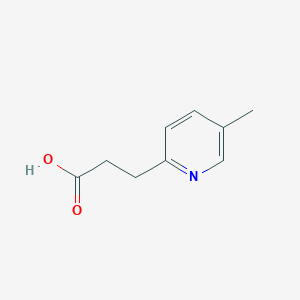
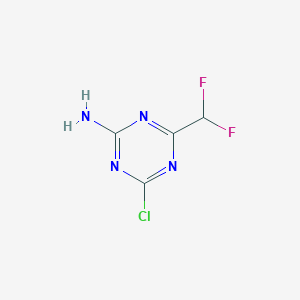

amine](/img/structure/B1432374.png)
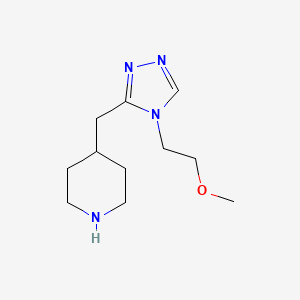
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
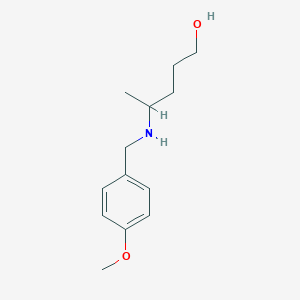
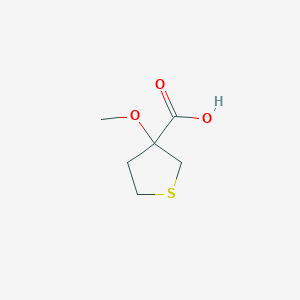
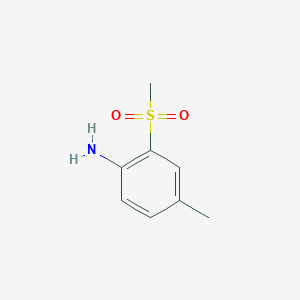

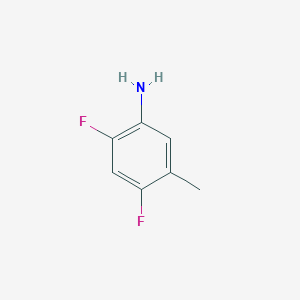
![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)
